1,2,6,7,8-Pentachlorodibenzofuran
Overview
Description
1,2,6,7,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with one or several hydrogen atoms in the dibenzofuran structure replaced by chlorine atoms. These compounds are known for their persistence in the environment and potential toxic effects. This compound, in particular, is a highly chlorinated derivative of dibenzofuran and is often studied for its environmental impact and toxicological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including:
Chlorination of Dibenzofuran: This involves the direct chlorination of dibenzofuran under controlled conditions to introduce chlorine atoms at specific positions.
Reduction of Chlorinated Nitro Compounds: Chlorinated nitro compounds can be reduced followed by internal diazo coupling to form the desired chlorinated dibenzofuran.
Internal Cyclization of Chlorinated Diphenyl Ethers: This method involves the cyclization of o-chloro substituted diphenyl ethers through chemical or photolytic techniques.
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an inadvertent by-product during the manufacture of other chlorinated compounds such as polychlorinated biphenyls and chlorophenols. These compounds can also be formed during the pyrolysis or incineration of chlorine-containing products .
Chemical Reactions Analysis
Types of Reactions
1,2,6,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to remove chlorine atoms and form less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Nucleophiles: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .
Scientific Research Applications
1,2,6,7,8-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is used to study the persistence and bioaccumulation of polychlorinated compounds in the environment.
Toxicological Research: This compound is studied for its toxic effects on living organisms, including its potential to cause cancer and disrupt endocrine functions.
Analytical Chemistry: It serves as a reference compound in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.
Mechanism of Action
1,2,6,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor involved in the expression of various genes. Upon binding to AhR, the compound induces the expression of genes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics. This mechanism is similar to that of other dioxin-like compounds .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): This compound has chlorine atoms at the 2, 3, 7, and 8 positions and is known for its high toxicity.
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF): Similar to 1,2,6,7,8-Pentachlorodibenzofuran but with chlorine atoms at different positions.
Polychlorinated Dibenzodioxins (PCDDs): These compounds have a similar structure but with an oxygen bridge between the benzene rings
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and toxicological effects. Its binding affinity to the aryl hydrocarbon receptor and subsequent gene expression induction are key factors that distinguish it from other similar compounds .
Properties
IUPAC Name |
1,2,6,7,8-pentachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVDGLJEOXCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219597 | |
Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69433-00-7 | |
Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069433007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6,7,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB2S77F2KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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